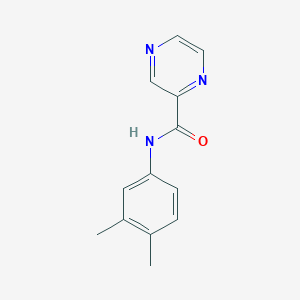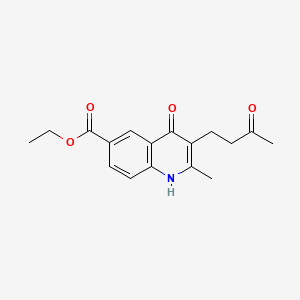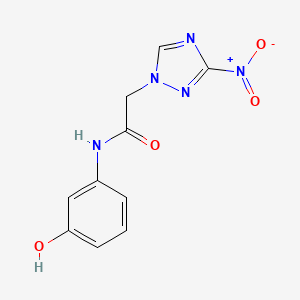
N-(3,4-dimethylphenyl)-2-pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazine derivatives, including N-(3,4-dimethylphenyl)-2-pyrazinecarboxamide, often involves multistep organic reactions that may include condensation, substitution, and cyclization reactions. A common approach to synthesizing such compounds involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl halides. For example, 2,5-di(aryleneethynyl)pyrazine derivatives, closely related to the compound , have been synthesized through reactions under standard Sonogashira conditions, demonstrating the versatility of this method in constructing pyrazine derivatives with complex substituents (Zhao et al., 2004).
Molecular Structure Analysis
The molecular structure of pyrazine derivatives, including this compound, is characterized by the orientation of substituents around the pyrazine core. X-ray crystallography studies provide detailed insights into the molecular geometry, showing how substituent groups affect the overall structure. For example, in closely related compounds, X-ray crystallography has revealed that phenyl rings can be parallel to each other while the pyrazine ring inclines to their planes, demonstrating the influence of substituents on the spatial arrangement of molecules (Kant et al., 2012).
Chemical Reactions and Properties
Pyrazine derivatives, including this compound, undergo various chemical reactions that highlight their reactivity and potential for further chemical modifications. These reactions include nucleophilic substitution, electrophilic substitution, and cycloadditions. The chemical reactivity is significantly influenced by the electronic nature of the pyrazine ring and the substituents attached to it. Research has shown that pyrazine derivatives can serve as electron-transporting materials in light-emitting devices due to their electron-accepting properties, illustrating the functional versatility of these compounds (Zhao et al., 2004).
Safety and Hazards
The safety and hazards associated with “N-(3,4-dimethylphenyl)-2-pyrazinecarboxamide” would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .
作用機序
Target of Action
N-(3,4-dimethylphenyl)pyrazine-2-carboxamide, also known as CBMicro_024165, is a pyrazinamide analogue . Pyrazinamide is a crucial first-line drug for tuberculosis treatment . The primary target of this compound is likely to be Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .
Mode of Action
It’s known that pyrazinamide, a related compound, is a prodrug that is converted into the active form pyrazinoic acid in the bacilli where it interferes with fatty acid synthase fas i . This interferes with the bacterium’s ability to synthesize new fatty acids, required for growth and replication . It’s plausible that N-(3,4-dimethylphenyl)pyrazine-2-carboxamide may have a similar mode of action.
Biochemical Pathways
The biochemical pathways affected by N-(3,4-dimethylphenyl)pyrazine-2-carboxamide are likely related to the synthesis of fatty acids in Mycobacterium tuberculosis . By interfering with this process, the compound inhibits the growth and replication of the bacteria .
Result of Action
The result of N-(3,4-dimethylphenyl)pyrazine-2-carboxamide’s action is the inhibition of growth and replication of Mycobacterium tuberculosis . This leads to a decrease in the number of bacteria, thereby helping to control the spread and severity of tuberculosis .
Action Environment
The action of N-(3,4-dimethylphenyl)pyrazine-2-carboxamide, like many drugs, can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the bacterial strain. For instance, pyrazinamide is active only at a slightly acidic pH
特性
IUPAC Name |
N-(3,4-dimethylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-3-4-11(7-10(9)2)16-13(17)12-8-14-5-6-15-12/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOAUXNKOGWIJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329658 |
Source


|
| Record name | N-(3,4-dimethylphenyl)pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644784 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
353785-28-1 |
Source


|
| Record name | N-(3,4-dimethylphenyl)pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5699676.png)
![3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide](/img/structure/B5699682.png)


![2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5699707.png)



![N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5699738.png)

![2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)
![4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5699778.png)
amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5699782.png)
![1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine](/img/structure/B5699793.png)